molecular formula C7H8BrNO B582489 4-Bromo-2-methoxy-5-methylpyridine CAS No. 1227494-49-6

4-Bromo-2-methoxy-5-methylpyridine

Cat. No.: B582489
CAS No.: 1227494-49-6
M. Wt: 202.051
InChI Key: SACMFJALIRLQLS-UHFFFAOYSA-N
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Description

4-Bromo-2-methoxy-5-methylpyridine is an organic compound with the molecular formula C7H8BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 4-position, a methoxy group at the 2-position, and a methyl group at the 5-position of the pyridine ring. It is commonly used as an intermediate in organic synthesis and has applications in various fields including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methoxy-5-methylpyridine typically involves the bromination of 2-methoxy-4-methylpyridine. One common method includes the following steps :

    Starting Material: 2-methoxy-4-methylpyridine.

    Reagents: Sodium acetate and bromine.

    Reaction Conditions: The reaction is carried out in ethyl acetate at 0°C, followed by stirring at 50°C for 18 hours.

    Purification: The reaction mixture is cooled, diluted with water, and the pH is adjusted to 8 with aqueous sodium hydroxide. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined extracts are washed with water and brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude compound is purified by column chromatography to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes and the use of automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methoxy-5-methylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-methoxy-5-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This unique structure allows it to participate in specific reactions and applications that may not be feasible with other similar compounds .

Properties

IUPAC Name

4-bromo-2-methoxy-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-5-4-9-7(10-2)3-6(5)8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SACMFJALIRLQLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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